2-Aminoadamantane-2-carboxylic acid 2-Aminoadamantane-2-carboxylic acid Adamantanine is an inhibitor of amino acid transport.
Brand Name: Vulcanchem
CAS No.: 42381-05-5
VCID: VC0517196
InChI: InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14)
SMILES: C1C2CC3CC1CC(C2)C3(C(=O)O)N
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

2-Aminoadamantane-2-carboxylic acid

CAS No.: 42381-05-5

Inhibitors

VCID: VC0517196

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-Aminoadamantane-2-carboxylic acid - 42381-05-5

CAS No. 42381-05-5
Product Name 2-Aminoadamantane-2-carboxylic acid
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 2-aminoadamantane-2-carboxylic acid
Standard InChI InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14)
Standard InChIKey WQMQRNCPZFUGID-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)C3(C(=O)O)N
Canonical SMILES C1C2CC3CC1CC(C2)C3(C(=O)O)N
Appearance Solid powder
Description Adamantanine is an inhibitor of amino acid transport.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms NSC 145160; NSC145160; NSC-145160; Adamantanine;
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2: Szcześniak P, Pieczykolan M, Stecko S. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. J Org Chem. 2016 Feb 5;81(3):1057-74. doi: 10.1021/acs.joc.5b02628. Epub 2016 Jan 12. PubMed PMID: 26726732.
3: Cai J, Wang X, Zhao B, Yao W, Wang X, Zhu Q, Zeng M. Prevalence, genetic drift of haemagglutinin, and antiviral resistance of influenza A/H3N2 viruses circulating in Shanghai in children during 2009-2012. J Med Virol. 2014 Jun;86(6):1026-33. doi: 10.1002/jmv.23854. Epub 2014 Feb 13. PubMed PMID: 24523140.
4: Wang L, Lei J, Ma R, Ju H. Host-guest interaction of adamantine with a β-cyclodextrin-functionalized AuPd bimetallic nanoprobe for ultrasensitive electrochemical immunoassay of small molecules. Anal Chem. 2013 Jul 2;85(13):6505-10. doi: 10.1021/ac401105p. Epub 2013 Jun 14. PubMed PMID: 23725199.
5: Kiselev OI, Komissarov AB, Stukova MA, Buzitskaia ZhV, Pisareva MM, Elpaeva EA, Danilenko DM, Konovalova NI, Gudkova TM, Grigor'eva VA, Smirnova TS, Slita AV, Romanovskaia-Roman'ko EA, Tsybalova LM, Sominina AA, Eropkin MIu, Grudinin MP. [The 2009 pandemic influenza in Russia. I. Diagnosis and molecular biological characteristics of the virus]. Vopr Virusol. 2011 Jan-Feb;56(1):17-21. Russian. PubMed PMID: 21427949.
6: Hurt AC, Selleck P, Komadina N, Shaw R, Brown L, Barr IG. Susceptibility of highly pathogenic A(H5N1) avian influenza viruses to the neuraminidase inhibitors and adamantanes. Antiviral Res. 2007 Mar;73(3):228-31. Epub 2006 Nov 10. PubMed PMID: 17112602.
7: Hanin S, Adam P, Kowalewski I, Huc AY, Carpentier B, Albrecht P. Bridgehead alkylated 2-thiaadamantanes: novel markers for sulfurisation processes occurring under high thermal stress in deep petroleum reservoirs. Chem Commun (Camb). 2002 Aug 21;(16):1750-1. PubMed PMID: 12196981.
8: Nagasawa HT, Elberling JA, Shirota FN. Latentiated forms of the transport-inhibitory alpha-amino acid adamantanine. J Pharm Sci. 1980 Sep;69(9):1022-5. PubMed PMID: 6106053.
9: Nagasawa HT, Elberling JA, Shirota FN. Potential latentiation forms of biologically active compounds based on action of leucine aminopeptidase. Dipeptide derivatives of the tricycloaliphatic alpha-amino acid, adamantanine. J Med Chem. 1975 Aug;18(8):826-30. PubMed PMID: 1159700.
PubChem Compound 64354
Last Modified Nov 11 2021
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